molecular formula C17H21N5O3S B12572685 Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12572685
M. Wt: 375.4 g/mol
InChI Key: BMMLNHQHOXPEEO-UHFFFAOYSA-N
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Description

Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a triazinoindole moiety and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Triazinoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Groups: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazinoindole moiety may play a key role in binding to these targets, while the methoxyethyl groups may enhance its solubility and bioavailability. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with different substituents, triazinoindole derivatives, and compounds with methoxyethyl groups.

Uniqueness

What sets Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further study.

Properties

Molecular Formula

C17H21N5O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C17H21N5O3S/c1-24-9-7-22(8-10-25-2)14(23)11-26-17-19-16-15(20-21-17)12-5-3-4-6-13(12)18-16/h3-6H,7-11H2,1-2H3,(H,18,19,21)

InChI Key

BMMLNHQHOXPEEO-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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